REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C([Li])CCC.[CH3:15][Si:16]([CH3:19])(Cl)[Cl:17]>CCCCCC>[CH3:15][Si:16]([Cl:17])([CH3:19])[CH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1
|
Name
|
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 10 hours, to which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
WAIT
|
Details
|
as was at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
After it was filtered through a G-4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove volatile components
|
Type
|
CUSTOM
|
Details
|
The crude product thus obtained
|
Type
|
DISTILLATION
|
Details
|
was purified by distillation under reduced pressure (100° C., 7 mmHg) under argon atmosphere
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C1C=CC2=CC=CC=C12)(C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |